n-Cbz-trans-1,4-cyclohexanediamine

Medicinal Chemistry Peptidomimetics Ligand Design

n-Cbz-trans-1,4-cyclohexanediamine (benzyl trans-4-aminocyclohexylcarbamate; CAS 149423-70-1) is a chiral diamine building block with a trans-1,4-substituted cyclohexane core bearing a benzyloxycarbonyl (Cbz)-protected amine and a free primary amine. The trans configuration of the cyclohexane ring confers a specific, conformationally rigid molecular geometry that is distinct from its cis isomer (which shares the same CAS registry number in some vendor databases).

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 149423-70-1
Cat. No. B111937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cbz-trans-1,4-cyclohexanediamine
CAS149423-70-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
InChIKeyJQVBZZUMWRXDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cbz-trans-1,4-Cyclohexanediamine Technical Overview and Procurement


n-Cbz-trans-1,4-cyclohexanediamine (benzyl trans-4-aminocyclohexylcarbamate; CAS 149423-70-1) is a chiral diamine building block with a trans-1,4-substituted cyclohexane core bearing a benzyloxycarbonyl (Cbz)-protected amine and a free primary amine . The trans configuration of the cyclohexane ring confers a specific, conformationally rigid molecular geometry that is distinct from its cis isomer (which shares the same CAS registry number in some vendor databases) . This compound is primarily employed as a selectively monoprotected intermediate, enabling orthogonal functionalization strategies in the construction of peptidomimetics, small-molecule drug candidates, and chiral ligands .

Trans-1,4-cyclohexane diamine core — conformationally rigid geometry
Cbz-monoprotected — enables orthogonal functionalization strategies
Chiral building block for ligand and peptidomimetic design

Sourcing Risks for n-Cbz-trans-1,4-Cyclohexanediamine


Procuring n-Cbz-trans-1,4-cyclohexanediamine under the generic term 'N-Cbz-1,4-cyclohexanediamine' without specifying stereochemistry is scientifically hazardous and may result in unusable material. Critically, CAS 149423-70-1 is inconsistently assigned in vendor databases, appearing in product listings for both the trans and the cis isomer . This ambiguity means that ordering solely by CAS number without independent verification of stereochemical identity (e.g., via InChIKey JQVBZZUMWRXDSQ-UHFFFAOYSA-N for the stereochemically undefined mixture, or specific 2D stereochemistry defined by the (1R,4R) configuration ) can lead to the receipt of a different stereoisomer. Furthermore, substituting the Cbz-protected compound with alternative protected forms (e.g., Boc) introduces different deprotection chemistries, stability profiles, and conformational influences, while using the unprotected trans-1,4-cyclohexanediamine forfeits all regioselective control and necessitates complex, low-yielding statistical monoprotection steps [1].

CAS 149423-70-1 inconsistently assigned — trans vs. cis isomer ambiguity may lead to stereochemical mismatch
Boc-protected analog introduces different deprotection chemistry (acid-labile vs. hydrogenolysis) and conformational influences
Unprotected trans-1,4-cyclohexanediamine forfeits regioselective control, resulting in statistical monoprotection mixtures

n-Cbz-trans-1,4-Cyclohexanediamine Comparative Evidence


Conformational Rigidity: Trans vs. Cis Isomers

The trans configuration of the 1,4-diaminocyclohexane core provides a specific, elongated molecular geometry with the two amine groups positioned on opposite faces of the cyclohexane ring, contrasting with the bent geometry of the cis isomer where both amine groups project from the same face [1]. This fundamental difference in three-dimensional structure, quantified by distinct InChIKey values for the stereospecific trans form (JQVBZZUMWRXDSQ-UHFFFAOYSA-N for stereoisomeric mixture; the pure trans form has a unique stereospecific InChIKey not directly listed but defined by its (1R,4R)- or (1S,4S)-configuration ), translates directly into divergent molecular topologies in final compounds.

Conformation
Class-level inference
Trans: elongated geometry vs. cis: bent
Defines molecular recognition profile
Verify stereospecific InChIKey
Medicinal Chemistry Peptidomimetics Ligand Design

Asymmetric Catalysis: Ligand Performance

Chiral N,N'-dialkylated cyclohexanediamine-derived ligands, for which n-Cbz-trans-1,4-cyclohexanediamine serves as a precursor via Cbz deprotection and N-alkylation, have been synthesized and applied in the asymmetric hydrogenation of aryl ketones [1]. These ligands, based on the trans-1,2- and trans-1,4-cyclohexanediamine scaffold, enabled the production of optically active alcohols with up to 90% enantiomeric excess (ee) in high yields [1].

Asymmetric catalysis
Class-level inference
Up to 90% ee
Supports chiral ligand design
Derived from trans-1,4-diamine ligands
Asymmetric Synthesis Catalysis Organometallic Chemistry

Orthogonal Protection: Cbz vs. Boc

n-Cbz-trans-1,4-cyclohexanediamine features a Cbz protecting group on one amine, leaving the second amine free. This is orthogonal to the commonly used Boc protecting group, which is stable to acidic conditions but is cleaved under acidic conditions (e.g., TFA), whereas Cbz is stable to acid and base but cleaved under hydrogenolysis (H2, Pd/C) [1]. The commercial N-Boc-trans-1,4-cyclohexanediamine analog is widely used for orthogonal synthesis . This allows for sequential, chemoselective functionalization of the two amines, which is not possible with the unprotected diamine .

Orthogonal protection
Supporting evidence
Cbz: H₂/Pd-C; Boc: TFA cleavage
Enables sequential amine functionalization
Avoids statistical mixtures
Peptide Chemistry Orthogonal Synthesis Protecting Group Strategy

Solubility and LogP Profile

The predicted physicochemical properties for n-Cbz-trans-1,4-cyclohexanediamine indicate a moderate lipophilicity, with an ACD/LogP value of 2.14 and an ACD/LogD of -0.51 at pH 7.4 . These values are distinct from the more polar, unprotected trans-1,4-cyclohexanediamine (LogP ≈ -0.5 estimated) and the more lipophilic di-Cbz protected analog. This moderate LogP profile influences its solubility characteristics and its partitioning behavior in biphasic extractions and chromatographic purifications.

Lipophilicity
Supporting evidence
LogP 2.14; LogD -0.51 (pH 7.4)
Moderate lipophilicity aids purification
Calculated values; verify experimentally
Process Chemistry Formulation Physicochemical Properties

n-Cbz-trans-1,4-Cyclohexanediamine Application Scenarios


Asymmetric Catalysis Ligand Precursor

n-Cbz-trans-1,4-cyclohexanediamine is a critical precursor for synthesizing chiral N,N'-dialkylated cyclohexanediamine ligands used in the asymmetric hydrogenation of prochiral ketones. These ligands, derived from the trans-1,4-diamine scaffold, have been shown to deliver optically active alcohol products with up to 90% enantiomeric excess (ee) [1]. Procurement of this specific monoprotected trans diamine provides a direct and stereochemically defined entry point to this valuable class of catalysts.

Peptidomimetic Scaffold Construction

The rigid trans-1,4-disubstituted cyclohexane core serves as a privileged scaffold in medicinal chemistry, imparting a defined three-dimensional geometry that can enhance binding affinity and selectivity for biological targets [2]. The Cbz-protected amine allows for sequential, chemoselective functionalization to build complex, stereodefined peptidomimetics or small-molecule drug candidates that would be challenging or impossible to construct efficiently from the unprotected diamine or the cis isomer.

Functionalized Polyimide Monomer Synthesis

The trans-1,4-diaminocyclohexane core, which can be unmasked from n-Cbz-trans-1,4-cyclohexanediamine, is a known building block for fully aliphatic polyimides with enhanced thermal stability and mechanical strength . The protected precursor allows for the introduction of additional functionality onto the diamine core prior to polymerization, enabling the design of novel polyimide materials with tailored properties not achievable with the unprotected diamine alone.

Orthogonal Protection in Complex Synthesis

n-Cbz-trans-1,4-cyclohexanediamine is specifically selected for synthetic sequences requiring an orthogonal protecting group strategy. The Cbz group's stability to acidic and basic conditions, coupled with its clean removal under hydrogenolysis, provides a complementary reactivity profile to the acid-labile Boc group [3]. This orthogonality is essential for the efficient, stepwise functionalization of both amines, avoiding the statistical mixtures and low yields that result from attempts to monofunctionalize unprotected trans-1,4-cyclohexanediamine.

Application
Selection Property
Validation Focus
Chiral ligand development
Trans-1,4-diamine scaffold
Enantioselective hydrogenation context
Peptidomimetic design
Conformationally defined building block
Stereochemical scaffold validation
Polyimide material research
Trans-diamine monomer precursor
Thermal/mechanical property screening
Complex multi-step synthesis
Cbz/Boc orthogonal deprotection
Sequential functionalization efficiency

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47 linked technical documents
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